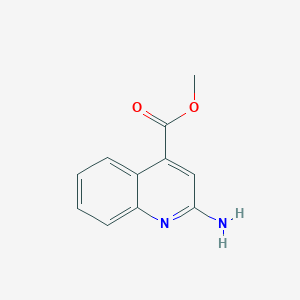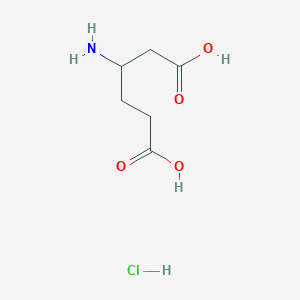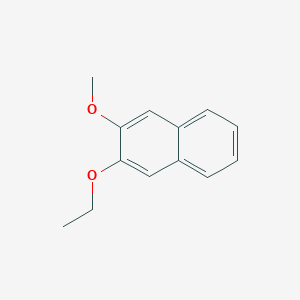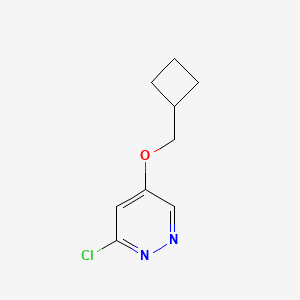
4-Amino-N-methyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-methyl-1-naphthamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of naphthalene, characterized by the presence of an amino group and a methyl group attached to the naphthamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-1-naphthamide typically involves the coupling of commercially available 6-hydroxy-1-naphthoic acid with aniline derivatives in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature (25°C) for 12 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-methyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The naphthamide structure allows for substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Nitro derivatives of naphthamide.
Reduction: Amine derivatives.
Substitution: Halogenated naphthamide derivatives.
Applications De Recherche Scientifique
Biology: Investigated for its potential as a fluorescent dye due to its stability and fluorescence properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-N-methyl-1-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.
Molecular Docking: Molecular docking simulations have provided insights into the binding interactions between this compound and its target enzymes, highlighting its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
4-Amino-N-methyl-1-naphthamide can be compared with other similar compounds, such as:
Naphthalimide Derivatives: These compounds share a similar naphthalene-based structure and are used as fluorescent dyes and enzyme inhibitors.
Naphthamide Hybrids: Compounds like 2a, 2c, 2g, and 2h exhibit similar inhibitory activities against monoamine oxidase and cholinesterase enzymes.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4-amino-N-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3,(H,14,15) |
Clé InChI |
KWUZOKMSHSQUTN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)



![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)

![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
